molecular formula C11H16ClNO B1369210 4-Phenoxypiperidine hydrochloride CAS No. 3413-27-2

4-Phenoxypiperidine hydrochloride

Cat. No.: B1369210
CAS No.: 3413-27-2
M. Wt: 213.7 g/mol
InChI Key: IRLPFTXZECHTDP-UHFFFAOYSA-N
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Description

4-Phenoxypiperidine hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenoxy group attached to the piperidine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Phenoxypiperidine hydrochloride typically involves the reaction of 4-phenoxypiperidine with hydrochloric acid. One common synthetic route includes the following steps:

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Phenoxypiperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

4-Phenoxypiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenoxypiperidine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect neurotransmitter systems and ion channels .

Comparison with Similar Compounds

4-Phenoxypiperidine hydrochloride can be compared to other similar compounds, such as:

    4-Phenoxypiperidine: The base form without the hydrochloride salt.

    Piperidine: The parent compound, which lacks the phenoxy group.

    Phenylpiperidine: A similar compound with a phenyl group instead of a phenoxy group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .

Properties

IUPAC Name

4-phenoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLPFTXZECHTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955665
Record name 4-Phenoxypiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3413-27-2
Record name 4-Phenoxypiperidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenoxypiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenoxypiperidine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-PHENOXYPIPERIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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